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molecular formula C13H19N3O2 B3346727 (4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone CAS No. 1233094-59-1

(4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone

Cat. No. B3346727
M. Wt: 249.31 g/mol
InChI Key: BPNQKYIRLSMIKT-UHFFFAOYSA-N
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Patent
US09212192B2

Procedure details

To a solution of Example 37A (9 g, 32 mmol) in methanol (100 mL) was added 10% palladium on carbon (1 g) and the mixture was stirred at ambient temperature under hydrogen for 8 hours. The mixture was filtered and the filtrate was concentrated to provide the title compound. MS: 250.2 (M+H+).
Name
solution
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:12]([N:14]2[CH2:19][CH2:18][N:17]([CH3:20])[CH2:16][CH2:15]2)=[O:13])[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O>CO.[Pd]>[NH2:9][C:8]1[CH:7]=[CH:6][C:5]([C:12]([N:14]2[CH2:15][CH2:16][N:17]([CH3:20])[CH2:18][CH2:19]2)=[O:13])=[CH:4][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
solution
Quantity
9 g
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])C(=O)N1CCN(CC1)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature under hydrogen for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C(=O)N1CCN(CC1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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